molecular formula C15H12ClNO3S2 B4632172 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate

3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate

Cat. No. B4632172
M. Wt: 353.8 g/mol
InChI Key: PNROYIGQQHBBMS-FLIBITNWSA-N
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Description

3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate, also known as ATC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ATC is a thiazole derivative that has been synthesized through a series of chemical reactions and has shown promising results in various research studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Szczepański, Tuszewska, and Trotsko (2020) focused on the synthesis of a new derivative involving a [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivative, highlighting its potential in creating novel chemical structures for further pharmacological evaluation (Szczepański, Tuszewska, & Trotsko, 2020).

Antimicrobial Applications

  • Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated a series of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides, esters, and 5-arylalkylidene derivatives as potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, demonstrating the antimicrobial potential of such compounds (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Applications

  • Chandrappa et al. (2009) explored the anticancer effects associated with the thiazolidinone framework, synthesizing several 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluating their cytotoxicity and induction of apoptosis in human leukemia cells. This study underscores the role of structural modifications in enhancing the anticancer properties of thiazolidinone derivatives (Chandrappa et al., 2009).

Antihypertensive Applications

  • The research by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) included the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate, showcasing their antihypertensive α-blocking activity and low toxicity. This indicates the potential of thiazolidin-4-one derivatives in developing new antihypertensive agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

properties

IUPAC Name

[2-chloro-3-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c1-3-7-21-15-17-11(14(19)22-15)8-10-5-4-6-12(13(10)16)20-9(2)18/h3-6,8H,1,7H2,2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNROYIGQQHBBMS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1Cl)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1Cl)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate
Reactant of Route 2
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate
Reactant of Route 3
Reactant of Route 3
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate
Reactant of Route 4
Reactant of Route 4
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate
Reactant of Route 5
Reactant of Route 5
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate
Reactant of Route 6
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate

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